molecular formula C18H24BrN3O2 B14809852 (2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate

(2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate

Cat. No.: B14809852
M. Wt: 394.3 g/mol
InChI Key: QXVQIKKJZICBAF-ACJLOTCBSA-N
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Description

(2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyano group, a tert-butyl ester, and a 2-bromophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the cyano group through a nucleophilic substitution reaction. The tert-butyl ester can be introduced via esterification reactions, and the 2-bromophenylamino group can be added through an amination reaction using appropriate brominated aromatic compounds and amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of substituted phenyl derivatives .

Scientific Research Applications

(2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the 2-bromophenylamino group are likely involved in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C18H24BrN3O2

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-(2-bromoanilino)-4-cyano-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C18H24BrN3O2/c1-13-11-18(12-20,21-15-8-6-5-7-14(15)19)9-10-22(13)16(23)24-17(2,3)4/h5-8,13,21H,9-11H2,1-4H3/t13-,18+/m1/s1

InChI Key

QXVQIKKJZICBAF-ACJLOTCBSA-N

Isomeric SMILES

C[C@@H]1C[C@@](CCN1C(=O)OC(C)(C)C)(C#N)NC2=CC=CC=C2Br

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)(C#N)NC2=CC=CC=C2Br

Origin of Product

United States

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